N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-10-12-25(13-11-24)26-18-9-5-8-17(18)20(23-21(26)28)29-15-19(27)22-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEVVIPGIZHJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, and protein kinase B (PKB or Akt), which are key components of intracellular signaling pathways regulating growth and survival.
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. They provide ATP-competitive, nano-molar inhibition with selectivity for their targets.
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is a key downstream component in the activation of PKB, leading to the phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Biological Activity
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.57 g/mol. The compound features a benzyl group attached to a thioacetamide moiety linked to a piperazine derivative, which is significant in determining its biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Its structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Anticancer Properties
Molecular docking studies have shown that N-benzyl derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a pivotal player in cancer cell proliferation. For instance, a related compound demonstrated significant binding affinity to EGFR with an IC50 value comparable to standard anticancer drugs .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have reported that derivatives of this compound showed selectivity towards COX-II over COX-I, indicating a favorable profile for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Research Findings
| Study | Compound Tested | Target | IC50 Value | Activity |
|---|---|---|---|---|
| Chahal et al. (2023) | N-benzyl derivative | COX-II | 0.52 μM | High selectivity and potency |
| Hwang et al. (2023) | Related pyrazole derivatives | COX-I/II | 5.01 μM | Moderate inhibition |
| Alegaon et al. (2023) | Pyrido derivatives | EGFR | Similar to Olmitinib | Anticancer activity |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of N-benzyl derivatives on human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
- Case Study on Anti-inflammatory Properties : In vivo experiments demonstrated that compounds similar to N-benzyl derivatives significantly reduced edema in animal models of inflammation, supporting their potential as therapeutic agents for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
